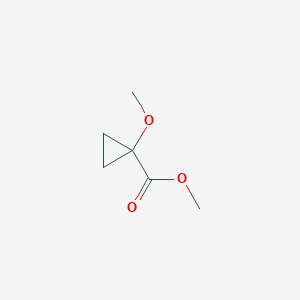
Methyl 1-methoxycyclopropane-1-carboxylate
Vue d'ensemble
Description
“Methyl 1-methoxycyclopropane-1-carboxylate” is a chemical compound with the CAS Number: 2790-74-1 . It has a molecular weight of 130.14 and is typically in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 1-methoxycyclopropanecarboxylate . The InChI code for this compound is 1S/C6H10O3/c1-8-5(7)6(9-2)3-4-6/h3-4H2,1-2H3 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Applications De Recherche Scientifique
Mass Spectrometry and Chemical Analysis
Studies on cyclopropanes with electronegative substituents, including Methyl 1-methoxycyclopropane-1-carboxylate, have been conducted to understand their behavior under mass spectrometry. Research by Kolsaker et al. (1986) explored electron impact and chemical ionization mass spectrometry to examine the randomization of methoxy groups, highlighting the compound's stability and reactivity under different conditions Kolsaker, Kvarsnes, & Storesund, 1986.
Photochemistry
Pincock and Moutsokapas (1977) investigated the photochemistry of methyl 1-methyl-2-phenylcyclopropene-3-carboxylate, providing insights into the excited states and photochemical racemization of cyclopropene derivatives. This work aids in understanding the photochemical behaviors of similar compounds, including this compound Pincock & Moutsokapas, 1977.
Electrochemical Studies
The electrolysis of methyl hydrogen cis-cyclopropane-1,2-dicarboxylate has been revisited to understand the electrochemical pathways and products formed, such as dimethyl bicyclopropyl-2,2′-dicarboxylates. This research by Binns, Brettle, and Cox (1968) contributes to the broader understanding of cyclopropane derivatives in electrochemical reactions Binns, Brettle, & Cox, 1968.
Synthesis and Reactivity
Maas et al. (2004) detailed the synthesis and ring-opening reactions of a 2-silabicyclo[2.1.0]pentane derivative, leading to methyl 2-[diisopropyl(methoxy)silylmethyl]cyclopropane-1-carboxylate. This showcases the compound's versatility in synthetic organic chemistry and potential for creating diverse chemical structures Maas, Daucher, Maier, & Gettwert, 2004.
Radiolabeling and Biodistribution Studies
Radiolabeling and biodistribution studies of methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, a potential neuroprotective drug, exemplify the application of this compound derivatives in medicinal research. Yu et al. (2003) explored its brain-blood barrier permeability and accumulation in brain regions using PET studies, indicating its potential in neuroprotection research Yu et al., 2003.
Safety and Hazards
Mécanisme D'action
Target of Action
Methyl 1-methoxycyclopropane-1-carboxylate is structurally related to the natural plant hormone ethylene . Its primary target is the ethylene receptor in plants . Ethylene is a gas that acts at trace levels throughout the life of a plant, stimulating or regulating various processes such as the ripening of climacteric fruit, the opening of flowers, and the shedding of leaves .
Mode of Action
The mode of action of this compound involves its tight binding to the ethylene receptor in plants, thereby blocking the effects of ethylene . This makes it a competitive inhibitor .
Biochemical Pathways
This compound affects the ethylene biosynthesis pathway . By binding to the ethylene receptor, it inhibits the action of ethylene, thereby affecting all downstream processes that are regulated by this hormone . This includes processes such as fruit ripening, flower opening, and leaf shedding .
Result of Action
The result of this compound’s action is the inhibition of ethylene responses in plants . This can lead to effects such as delayed fruit ripening, prolonged freshness of cut flowers, and prevention of leaf shedding .
Action Environment
The action of this compound is influenced by the environment in which it is applied. For example, it is used in enclosed sites, such as coolers, truck trailers, greenhouses, storage facilities, and shipping containers . The effectiveness of this compound can be affected by factors such as temperature, humidity, and the presence of other gases .
Propriétés
IUPAC Name |
methyl 1-methoxycyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-8-5(7)6(9-2)3-4-6/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQKPHKWEQBAJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2790-74-1 | |
| Record name | methyl 1-methoxycyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

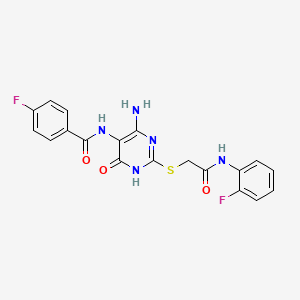
![6-(3-Chloro-4-methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2698055.png)


![methyl 2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2698060.png)
![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2698061.png)
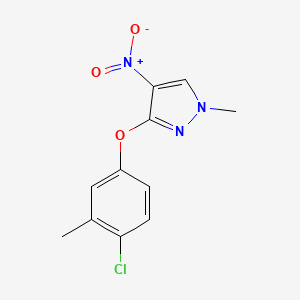
![tert-Butyl 7-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2698064.png)
![2-[1-(2-Cyclopentylsulfanylacetyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2698066.png)
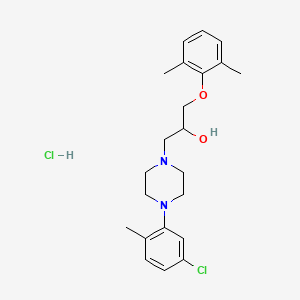
![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2698071.png)

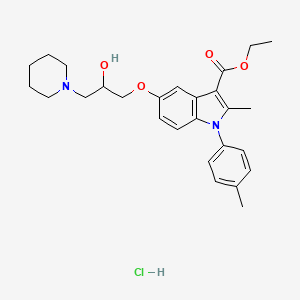
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2698075.png)